molecular formula C11H14O2S B14704018 2-Phenylthiane 1,1-dioxide CAS No. 14856-64-5

2-Phenylthiane 1,1-dioxide

Cat. No.: B14704018
CAS No.: 14856-64-5
M. Wt: 210.29 g/mol
InChI Key: MWEOQHCPPDMTOU-UHFFFAOYSA-N
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Description

2-Phenylthiane 1,1-dioxide is an organosulfur compound featuring a thiacyclohexane ring (thiane) that is oxidized at the sulfur atom to a sulfone (1,1-dioxide) and substituted at the 2-position with a phenyl group. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds containing the phenylthiane 1,1-dioxide scaffold are of significant interest in pharmaceutical development . Research into structurally similar 1,1-dioxide heterocycles, particularly 1,2-benzothiazine 1,1-dioxides, has demonstrated a broad spectrum of pharmacological activities, with anti-inflammatory effects being the most well-documented . These related compounds have been shown to exhibit activity through modern mechanisms such as the inhibition of microsomal prostaglandin E2 synthase-1 (mPGES-1) and modulation of kinase activity . As a chiral building block, this compound can be used to develop novel molecular architectures for probing biological systems and developing new therapeutic agents. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to use this compound to explore its potential in catalysis, materials science, and as a key synthon in the synthesis of more complex, biologically active molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14856-64-5

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-phenylthiane 1,1-dioxide

InChI

InChI=1S/C11H14O2S/c12-14(13)9-5-4-8-11(14)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2

InChI Key

MWEOQHCPPDMTOU-UHFFFAOYSA-N

Canonical SMILES

C1CCS(=O)(=O)C(C1)C2=CC=CC=C2

Origin of Product

United States

Mechanistic Insights into Transformations of 2 Phenylthiane 1,1 Dioxide

Investigation of Formation Mechanisms

The formation and subsequent transformation of cyclic sulfones like 2-Phenylthiane 1,1-dioxide are governed by complex mechanistic pathways. Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic strategies. Key areas of investigation include the role of electron transfer processes, the nature of transient reactive species, intramolecular cyclization events, and the influence of catalysts and ligands.

Single-electron transfer (SET) is a fundamental process in organic chemistry where an electron is transferred from one molecule or ion to another, generating radical ion intermediates. In the context of sulfone chemistry, SET pathways can initiate novel reactivity not accessible through traditional two-electron (polar) mechanisms. While detailed studies explicitly outlining SET mechanisms for this compound are not extensively documented in the provided literature, the principles can be inferred from related systems. For instance, the reduction of certain metal complexes designed to mimic hydrogenase activity proceeds through consecutive single-electron transfer steps, highlighting the capacity of SET to drive complex transformations. researchgate.net Such processes can enhance the electron density of a molecule, potentially facilitating subsequent bond cleavage or formation events. researchgate.net The generation of radical ions via SET could lead to unique rearrangement or fragmentation pathways of the thiane (B73995) dioxide ring.

Reactive intermediates are transient, high-energy species with short lifetimes that are formed during a chemical reaction. libretexts.org Their characterization is essential for elucidating reaction mechanisms. In transformations involving sulfones, several types of intermediates are common.

Carbanions : The most well-documented intermediate in sulfone chemistry is the carbanion, formed by the deprotonation of a carbon atom alpha to the sulfone group. libretexts.orgwikipedia.org The sulfone group effectively stabilizes the adjacent negative charge, making the α-protons acidic. wikipedia.org This carbanion is a key intermediate in the Ramberg-Bäcklund reaction. wikipedia.orgnumberanalytics.com

Radical Intermediates : While the initial steps of many sulfone reactions are ionic, the final extrusion of sulfur dioxide from an episulfone intermediate may not be a simple concerted process. A concerted, linear cheletropic loss of SO2 is symmetry forbidden, leading to suggestions that the reaction may proceed through stepwise mechanisms involving diradical or dipolar intermediates. organic-chemistry.org Proving the existence of such short-lived species often requires specialized techniques like chemical trapping or advanced spectroscopy. libretexts.org

The existence of reactive intermediates, when not directly observable, is often inferred through carefully designed experiments that involve altering reaction conditions and applying techniques from chemical kinetics, thermodynamics, or spectroscopy. libretexts.org

Intramolecular cyclization reactions are powerful tools for constructing cyclic and polycyclic molecular frameworks. The regioselectivity of these reactions is often governed by Baldwin's rules, which classify cyclizations based on ring size (e.g., 5- or 6-membered), the geometry of the reacting center (trig for sp2, tet for sp3, dig for sp), and whether the bond is formed inside (endo) or outside (exo) the newly forming ring.

In systems related to sulfones, such as N-cyano sulfoximines, intramolecular cyclization is a key step in the synthesis of fused heterocyclic structures like thiadiazine 1-oxides. nih.gov For example, the acid-catalyzed intramolecular cyclocondensation of 2-N-cyano-sulfonimidoyl amides proceeds readily to form these frameworks. nih.gov Similarly, palladium-catalyzed oxidative cyclization of alkenes containing aniline (B41778) moieties can generate complex furoindolin-2-one structures through a proposed anti-oxypalladation that forms a six-membered palladacycle intermediate. mdpi.com These examples demonstrate that functionalized sulfones and related sulfur compounds are versatile substrates for intramolecular reactions that can build diverse molecular architectures.

The outcome of metal-catalyzed reactions can be profoundly influenced by the choice of ligands and the metal center. Ligands can accelerate reactions, improve selectivity, and even switch the operative mechanistic pathway. nih.gov

In gold-catalyzed reactions, for instance, the type of ligand attached to the gold center can determine the product ratio in tandem reactions. The use of different phosphane ligands, N-heterocyclic carbene (NHC) ligands, or phosphite (B83602) ligands can shift the selectivity between competing cyclization pathways. researchgate.net The solvent can also play a crucial role, sometimes being the dominant factor in switching selectivity. researchgate.net Electron-withdrawing ligands can stabilize gold complexes, enhancing catalyst lifetime and turnover number without negatively impacting reactivity, whereas strongly donating ligands like triphenylphosphine (B44618) can sometimes inhibit the reaction completely. nih.gov

Palladium catalysis also shows strong ligand dependency. In C-H activation reactions, the use of mono-N-protected amino acids as ligands can lead to dramatic rate accelerations by changing the C-H cleavage mechanism from an electrophilic palladation to a proton abstraction event. nih.gov The development of bulky phosphine (B1218219) and NHC ligands has been a driving force in advancing Pd(0)-catalyzed coupling chemistry by promoting both oxidative addition and reductive elimination steps. nih.gov

Table 1: Effect of Ligand and Catalyst on Reaction Selectivity An illustrative example based on the gold(I)-catalyzed tandem reaction of 3-propargylindoles, demonstrating how catalyst and ligand choice can influence the ratio of iso-Nazarov (3a) to Nazarov (4a) products. Data sourced from related studies. researchgate.net

EntryCatalystLigandSolvent3a:4a Ratio
1[AuCl(L)]/AgOTfPPh₃Dioxane10:1
2[AuCl(L)]/AgOTfJohnPhosDioxane12:1
3[AuCl(L)]/AgOTfSPhosDioxane8:1
4[AuCl(L)]/AgOTfIPrDioxane15:1
5[AuCl(L)]/AgOTfP(OPh)₃Dioxane5:1
6[AuCl(L)]/AgOTfP(2,4-tBu₂C₆H₃O)₃Dioxane1.5:1
7[AuCl(L)]/AgOTfP(2,4-tBu₂C₆H₃O)₃Toluene1:1.5

Reactions Involving Sulfur Dioxide Extrusion and Rearrangements

The Ramberg-Bäcklund reaction is a classic organic transformation that converts an α-halo sulfone into an alkene through the extrusion of sulfur dioxide (SO₂). wikipedia.org This reaction provides a versatile method for forming carbon-carbon double bonds, often with good stereoselectivity. sioc-journal.cnsioc-journal.cn

The generally accepted mechanism proceeds through three key steps: wikipedia.orgnumberanalytics.com

Deprotonation : A base abstracts an acidic proton from the carbon alpha to the sulfone group, but on the opposite side of the halogen atom. This generates a stabilized carbanion intermediate.

Intramolecular Nucleophilic Substitution : The resulting carbanion acts as a nucleophile, attacking the carbon atom bearing the halogen in an intramolecular SN2 reaction. This displacement of the halide ion forms a strained, three-membered cyclic sulfone known as a thiirane (B1199164) 1,1-dioxide (or episulfone).

Sulfur Dioxide Extrusion : The thiirane 1,1-dioxide intermediate is unstable and spontaneously decomposes, releasing sulfur dioxide gas to form the final alkene product. This final step is considered a cheletropic extrusion. wikipedia.org

Julia Olefination Mechanisms

The Julia-Kocienski olefination, a significant modification of the classical Julia-Lythgoe reaction, utilizes heteroaryl sulfones to synthesize alkenes from carbonyl compounds in a one-pot procedure. alfa-chemistry.com While the archetypal substrate is a phenyl sulfone, the underlying principles are directly applicable to the reactivity of this compound. The reaction is prized for its mild conditions, broad substrate scope, and typically high (E)-selectivity for the resulting double bond. mdpi.compreprints.org

The mechanism commences with the deprotonation of the carbon alpha to the sulfonyl group using a strong base. preprints.org This generates a stabilized carbanion, which then acts as a nucleophile, attacking an aldehyde or ketone. alfa-chemistry.commdpi.com The key to the modified Julia-Kocienski reaction is the nature of the sulfone group, often an electron-deficient aryl or heteroaryl sulfone like 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfones. nih.gov

Following the addition to the carbonyl, the resulting β-alkoxy sulfone adduct undergoes a spontaneous Smiles rearrangement. mdpi.com This intramolecular process involves the migration of the aryl group from the sulfur to the oxygen atom. mdpi.com The rearranged intermediate then undergoes β-elimination, expelling sulfur dioxide (SO₂) and an aryloxide anion, to directly yield the alkene product. mdpi.com The high (E)-selectivity observed in many Julia-Kocienski reactions is often attributed to the kinetically controlled, diastereoselective addition of the metalated sulfone to the aldehyde, which leads to an anti-β-alkoxysulfone that stereospecifically decomposes to the E-alkene. wikipedia.org

Julia-Kocienski Olefination Mechanism Overview

Step Description
1. Metallation A strong base removes the proton at the α-position to the sulfonyl group, creating a nucleophilic carbanion. alfa-chemistry.compreprints.org
2. Carbonyl Addition The carbanion adds to an aldehyde or ketone, forming a β-alkoxy sulfone adduct. mdpi.com
3. Smiles Rearrangement The electron-deficient aryl group on the sulfone migrates from the sulfur to the oxygen atom, forming a new intermediate. mdpi.com

| 4. β-Elimination | The intermediate collapses, eliminating sulfur dioxide and an aryloxide anion to form the C=C double bond. mdpi.com |

Desulfonylation Processes

Desulfonylation is a crucial synthetic operation that involves the removal of a sulfonyl group, effectively replacing a carbon-sulfur bond with a carbon-hydrogen bond. wikipedia.org This reductive cleavage is a common strategy after the sulfonyl group has served its purpose as an activating group or a synthetic handle. organicreactions.orgresearchgate.net For a substrate like this compound, this process would cleave one of the C-S bonds within the ring.

The methods for achieving desulfonylation are typically reductive in nature due to the electron-withdrawing character of the sulfonyl group. wikipedia.org Common reagents include:

Active Metals and Metal Amalgams: Reagents such as sodium amalgam (Na/Hg), aluminum amalgam (Al/Hg), or magnesium in methanol (B129727) are effective for reductive desulfonylation. wikipedia.org Mechanistic studies suggest that these reactions proceed via a single electron transfer (SET) from the metal to the sulfone. This forms a radical anion which then fragments, cleaving the C-S bond to produce a sulfinate anion and a carbon-centered radical. The radical is then further reduced and protonated to yield the final hydrocarbon product. wikipedia.org

Samarium(II) Iodide (SmI₂): This potent single-electron donor is widely used for cleaving sulfones, particularly α-keto sulfones. wikipedia.org

Transition Metal Catalysts: Systems based on titanium, such as in-situ generated titanium(III) from TiCl₄-Zn, can catalyze the reductive C-S bond cleavage. nih.gov These reactions are believed to proceed through a homolytic cleavage induced by electron transfer from the low-valent metal species. nih.gov Palladium complexes have also been employed, particularly for the desulfonylation of allylic sulfones. wikipedia.org

Tin Hydrides: Reagents like tributyltin hydride can reduce certain activated sulfones, such as α-keto and allylic sulfones, via a radical chain mechanism. wikipedia.org

Reactivity Profiles of the Thiane 1,1-Dioxide Moiety

Electrophilic Nature of Vinyl Sulfones as Michael Acceptors

While this compound is a saturated heterocycle, it can serve as a precursor to a vinyl sulfone through elimination reactions. A vinyl sulfone is characterized by a carbon-carbon double bond conjugated to the sulfonyl group. This functional group is a powerful Michael acceptor. wikipedia.orgnih.gov

The strong electron-withdrawing nature of the sulfonyl (SO₂) group makes the attached vinyl group highly electrophilic. wikipedia.org This effect polarizes the π-system of the double bond, rendering the β-carbon electron-deficient and thus highly susceptible to attack by nucleophiles in a conjugate addition, known as the Michael reaction. nih.gov

The reactivity of vinyl sulfones as Michael acceptors is notably high, often exceeding that of other common acceptors like acrylates. researchgate.net Studies comparing the kinetics of thiol-Michael addition reactions have demonstrated the superior reactivity and selectivity of vinyl sulfones. For instance, in competitive reactions, a vinyl sulfone can react to completion with a thiol while a corresponding acrylate (B77674) shows minimal consumption. researchgate.net The rate of addition to an ethyl vinyl sulfone was found to be approximately seven times higher than to hexyl acrylate. researchgate.net This high reactivity makes vinyl sulfones valuable reagents in organic synthesis and polymer chemistry. nih.govresearchgate.net

Relative Reactivity of Michael Acceptors in Thiol Addition

Michael Acceptor Relative Reactivity with Thiol Key Finding
Ethyl Vinyl Sulfone (EVS) High Reacts selectively and ~7 times faster than Hexyl Acrylate (HA). researchgate.net
Hexyl Acrylate (HA) Moderate Significantly less reactive than EVS in competitive experiments. researchgate.net
Phenyl Vinyl Sulfonate Esters Very High Approximately 3000-fold more reactive than N-benzyl vinyl sulfonamides in Michael additions with thiols. nih.gov

| N-Benzyl Vinyl Sulfonamides | Low | Show significantly lower rates of Michael addition compared to other vinyl sulfonyl derivatives. nih.gov |

Nucleophilic Displacement Reactions

Direct nucleophilic displacement at the carbon alpha to a sulfone is challenging because the sulfonyl group is generally a poor leaving group. However, the reactivity can be altered under specific conditions. Lewis acid activation of the sulfone oxygens can induce a Pummerer-like transformation. wikipedia.org In this scenario, a Lewis acid coordinates to the oxygen atoms of the sulfonyl group, which greatly enhances its electron-withdrawing capacity. This activation makes the α-proton more acidic and can facilitate the formation of an electrophilic intermediate. This intermediate is then susceptible to attack by a nucleophile, resulting in a substitution reaction at the α-carbon. wikipedia.org This pathway provides a means for functionalization at a position that is not intrinsically reactive toward nucleophilic substitution.

Computational and Theoretical Chemistry of 2 Phenylthiane 1,1 Dioxide

Quantum Chemical Calculation Methodologies

There is no published research detailing the application of specific quantum chemical calculation methodologies to 2-Phenylthiane 1,1-dioxide.

Density Functional Theory (DFT) Applications for Structure and Reactivity

No studies utilizing Density Functional Theory (DFT) to investigate the electronic structure, molecular orbitals, or reactivity of this compound have been found. Consequently, there is no data available on parameters such as bond lengths, bond angles, dihedral angles, or the energies of frontier molecular orbitals (HOMO and LUMO) as determined by DFT calculations.

Ab Initio Calculation Approaches

Similarly, the scientific literature lacks any reports on the use of ab initio calculation methods, such as Hartree-Fock (HF) or Møller-Plesset (MP) perturbation theory, to study this compound.

Computational Protocols for Conformation Optimization and Energy Calculations

Without primary research, it is not possible to describe established computational protocols for the geometry optimization and calculation of the potential energy surface of this compound.

Conformational Analysis and Dynamics of this compound

The conformational preferences and dynamic behavior of this compound have not been the subject of computational investigation in any published work.

Exploration of Ring Conformations (e.g., Chair, Boat)

There are no computational studies that have explored the potential ring conformations, such as chair, boat, or twist-boat, of the thiane (B73995) 1,1-dioxide ring in this compound. The relative energies and barriers to interconversion for these conformations remain uncalculated.

Elucidation of Phenyl Substituent Conformational Preferences

The orientation of the phenyl substituent at the C2 position, whether axial or equatorial, and its rotational preferences have not been computationally determined. The energetic differences between these potential conformers are unknown.

Determination of Ring Inversion Barriers

The six-membered thiane ring in this compound is not planar and, similar to cyclohexane, is expected to adopt chair-like conformations to minimize steric and torsional strain. The interconversion between these chair conformations occurs through a process known as ring inversion. The energy required to overcome the highest energy transition state during this process is defined as the ring inversion barrier.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of this inversion process. By identifying the ground state chair conformations and the transition state structures (often boat or twist-boat conformations), the activation energy for ring inversion can be calculated. These theoretical calculations can be complemented and validated by experimental techniques such as dynamic Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govchemrxiv.org In dynamic NMR, the coalescence temperature of specific proton or carbon signals can be used to determine the free energy of activation (ΔG‡) for the ring inversion process.

A representative table of computationally determined ring inversion barriers for similar heterocyclic sulfones is provided below. These values illustrate the typical energy range for such processes.

CompoundMethodCalculated Barrier (kcal/mol)
Thianthrene (B1682798) tetraoxideAb initioIn agreement with experimental 6.5
trans-Thianthrene dioxide derivative-9.35
N-Arylsulfonyl morpholinesVT ¹H NMR9.2-10.3

Table: Computationally and experimentally determined ring inversion barriers for related heterocyclic compounds. Note that specific values for this compound are not cited in the provided sources and the table serves as a comparative illustration.

Stereoelectronic Effects and Anomeric Interactions

Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the structure and reactivity of a molecule, are crucial in understanding the conformational preferences of this compound. youtube.com The presence of the electronegative sulfone group and the phenyl substituent gives rise to several important interactions.

The anomeric effect, a well-known stereoelectronic interaction in heterocyclic chemistry, describes the tendency of an electronegative substituent at the anomeric carbon (C2 in this case) to adopt an axial orientation. wikipedia.org This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of the ring heteroatom and the antibonding σ* orbital of the C-substituent bond. In the case of thiane systems, the sulfur atom's lone pairs can participate in such interactions. oup.comoup.com However, in this compound, the sulfur is oxidized to a sulfone, which lacks lone pairs. Therefore, the classical anomeric effect originating from the sulfur atom is absent.

Instead, other stereoelectronic interactions become significant. The "Perlin effect," which describes the difference in C-H bond strengths and corresponding J-coupling constants for axial and equatorial protons adjacent to a heteroatom, is relevant in cyclic sulfoxides and sulfones. nih.gov Axial S=O bonds can weaken anti-periplanar axial C-H bonds, leading to smaller coupling constants. nih.gov

Furthermore, homoanomeric effects, which are through-space or through-bond interactions between an electron donor and an acceptor separated by more than one bond, can influence the conformation. acs.org In this compound, interactions between the π-system of the phenyl ring and the σ* orbitals of the thiane ring, as well as interactions involving the S=O bonds, are possible.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to dissect these stereoelectronic interactions. NBO analysis localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, and quantifies the stabilizing energy of their interactions. For this compound, NBO analysis would be instrumental in identifying and quantifying key hyperconjugative interactions, such as those between the phenyl ring orbitals and the C-S or C-C σ* orbitals of the thiane ring, and interactions involving the sulfone group.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, plays a pivotal role in elucidating the mechanisms of chemical reactions involving sulfones. researchgate.net By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located and their energies calculated. This allows for the determination of activation energies and reaction enthalpies, providing a detailed picture of the reaction pathway. wikipedia.orgbritannica.com

For reactions involving this compound, computational studies can provide insights into various transformations. For example, in nucleophilic substitution reactions at the carbon alpha to the sulfone group, DFT calculations can model the approach of the nucleophile, the formation of the transition state, and the departure of the leaving group. The sulfonyl group is known to stabilize an adjacent carbanion, and computational methods can quantify this stabilizing effect. researchgate.net

In cycloaddition reactions where the thiane ring or a substituent might participate, computational modeling can help to distinguish between concerted and stepwise mechanisms by locating the respective transition states and intermediates. nih.gov The stereochemical outcome of such reactions can also be predicted by comparing the activation energies of the different diastereomeric transition states.

The general workflow for the computational elucidation of a reaction mechanism for this compound would involve:

Geometry Optimization: The structures of the reactants, products, and any proposed intermediates and transition states are optimized to find their minimum energy conformations.

Frequency Calculations: These are performed to characterize the stationary points. Reactants and products should have all real frequencies, while a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

Energy Profile Construction: The relative energies of all stationary points are plotted to create a reaction energy profile, which visually represents the thermodynamics and kinetics of the reaction.

While specific computational studies on the reaction mechanisms of this compound are not prevalent in the reviewed literature, the established methodologies for studying sulfone chemistry provide a robust framework for future investigations into its reactivity. researchgate.netmdpi.commdpi.com

Spectroscopic Characterization Techniques for 2 Phenylthiane 1,1 Dioxide Derivatives

X-ray Crystallography for Definitive Structural Elucidation

Principles of Single-Crystal X-ray Diffraction (SCXRD)

The fundamental principle of SCXRD is rooted in the discovery by Max von Laue in 1912 that crystalline materials act as three-dimensional diffraction gratings for X-rays. carleton.edu When a monochromatic X-ray beam strikes a single crystal, the electrons surrounding the atoms scatter the X-rays. numberanalytics.com This scattering results in a unique diffraction pattern of spots, which is a consequence of constructive interference of the X-rays with the regularly spaced atoms in the crystal lattice. carleton.educarleton.edu

The relationship between the wavelength of the X-rays (λ), the distance between crystal planes (d), and the angle of incidence (θ) at which constructive interference occurs is described by Bragg's Law: nλ = 2dsin(θ). numberanalytics.com By analyzing the positions and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal's unit cell can be generated. fzu.czkit.edu From this electron density map, the positions of the individual atoms can be determined, revealing the molecule's precise structure. fzu.cz

Crystal Preparation and Data Collection Methodologies

The success of an SCXRD experiment is highly dependent on the quality of the single crystal. numberanalytics.com Ideally, a crystal for analysis should be of a suitable size, typically between 0.1 and 0.5 mm, and possess a high degree of internal order. numberanalytics.comnumberanalytics.com Various techniques are employed to grow high-quality crystals, including slow evaporation of a solvent, vapor diffusion, and sublimation. iucr.org

Once a suitable crystal is obtained, it is mounted on a goniometer head, which allows for its precise orientation in the X-ray beam. carleton.edu The crystal is often cooled to cryogenic temperatures (around 100 K) using a stream of nitrogen gas to minimize radiation damage during data collection. kit.edunumberanalytics.com

Data collection is performed using a single-crystal X-ray diffractometer. numberanalytics.com This instrument consists of an X-ray source, a goniometer to rotate the crystal, and a detector to measure the intensities of the diffracted X-rays. carleton.edunumberanalytics.com The crystal is slowly rotated during the experiment, allowing the detector to capture a complete set of diffraction data from all possible orientations. mayo.edunih.gov Modern diffractometers are often equipped with highly sensitive detectors, such as pixel detectors, and powerful microfocus X-ray sources, which enhance the quality and speed of data collection. kit.edu

Data Analysis, Fourier Synthesis, and Phase Problem Resolution

After collecting the diffraction data, the intensities of the reflections are processed to generate a set of structure factor amplitudes (|F|). carleton.edu However, to calculate the electron density map using Fourier synthesis, both the amplitudes and the phases of the structure factors are required. carleton.eduoptica.org The fundamental challenge in X-ray crystallography is that the phases are not directly measured during the experiment; this is known as the "phase problem". carleton.eduwikipedia.orgresearchgate.net

Several methods have been developed to overcome the phase problem. For small molecules, direct methods, which use statistical relationships between the structure factor amplitudes, are often successful. carleton.edu Another approach is the Patterson method, which can be used if the structure contains a "heavy" atom (an atom with a high atomic number). carleton.edu

Once initial phases are obtained, they are combined with the measured amplitudes in a Fourier synthesis to produce an initial electron density map. optica.org This map is then interpreted to build a preliminary model of the molecular structure. The model is subsequently refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding a highly accurate and detailed three-dimensional structure of the molecule.

Application in Absolute Stereochemistry and Conformational Studies

X-ray crystallography is a powerful tool for the unambiguous determination of the absolute stereochemistry of chiral molecules. researchgate.netchem-soc.si The presence of anomalous scattering, a phenomenon that occurs when the X-ray wavelength is near an absorption edge of an atom in the crystal, can be used to determine the absolute configuration. nih.gov The Flack parameter is a critical value calculated during structure refinement that indicates the correctness of the assigned absolute stereochemistry. chem-soc.sinih.gov For molecules containing only light atoms, the use of longer wavelength X-ray radiation can enhance the anomalous scattering effect, aiding in the determination of the absolute configuration. soton.ac.uk

Furthermore, SCXRD provides precise details about the preferred conformation of the molecule in the solid state. This includes the determination of ring conformations, such as the chair or boat form of the thiane (B73995) ring in 2-phenylthiane 1,1-dioxide derivatives, and the relative orientations of substituents. This information is invaluable for understanding the steric and electronic properties of the molecule, which can influence its reactivity and biological activity. The crystallisation conditions, such as solvent and pH, can sometimes influence the observed conformation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules in solution. It provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) and Carbon-¹³ (¹³C) NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural elucidation of organic compounds like this compound derivatives. youtube.com

In ¹H NMR spectroscopy, the chemical shift (δ), reported in parts per million (ppm), provides information about the electronic environment of each proton. youtube.com The integration of the signal corresponds to the number of protons giving rise to that signal. youtube.com Spin-spin coupling between neighboring protons results in the splitting of signals into multiplets (e.g., doublets, triplets, quartets), which reveals the number of adjacent protons. youtube.com

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. youtube.com The chemical shift range for ¹³C is much larger than for ¹H, typically 0-220 ppm, which often results in a spectrum with one peak for each unique carbon atom. youtube.com Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for assigning ¹H and ¹³C signals and establishing the connectivity within the molecule. nih.govscispace.com HSQC correlates directly bonded carbon and proton atoms, while HMBC shows correlations between carbons and protons that are two or three bonds apart. nih.govscispace.com These experiments are crucial for the unambiguous assignment of the complete ¹H and ¹³C NMR spectra of complex molecules. nih.gov

The following table provides hypothetical ¹H and ¹³C NMR data for this compound, illustrating the type of information obtained from these experiments.

Atom ¹H Chemical Shift (δ, ppm) Multiplicity Integration ¹³C Chemical Shift (δ, ppm)
C2-H4.50dd1H60.0
C3-H₂2.20, 2.40m2H28.0
C4-H₂1.90, 2.10m2H25.0
C5-H₂2.00, 2.20m2H27.0
C6-H₂3.10, 3.30m2H55.0
Phenyl-H7.30-7.50m5H128.0-135.0
Note: This is a hypothetical data table for illustrative purposes.

Low-Temperature NMR for Investigating Conformational Equilibria

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational equilibria in cyclic systems like this compound. At room temperature, the rapid interconversion of ring conformations often results in averaged signals in the NMR spectrum. By lowering the temperature, this ring inversion can be slowed on the NMR timescale, allowing for the observation and characterization of individual conformers. nih.gov

In the case of six-membered heterocyclic compounds, such as derivatives of silacyclohexane (B14727737) and tetrahydropyrazinoindole, low-temperature NMR studies have successfully resolved distinct signals for axial and equatorial conformers. nih.govresearchgate.net For this compound, cooling the sample would allow for the differentiation of the conformer with the phenyl group in the axial position from the one with the phenyl group in the equatorial position. The populations of these two states are generally unequal, and their ratio can be determined by integrating the corresponding signals in the low-temperature spectrum.

The energy barrier for this conformational interchange, as well as the Gibbs free energy difference (ΔG°) between the conformers, can be calculated from the temperature-dependent NMR data. For instance, in a study of 1-phenyl-1-silacyclohexane at 103 K, the equatorial conformer was found to be predominant (78%), a significantly different preference compared to its carbocyclic analog, phenylcyclohexane. researchgate.net Similar studies on pyoverdin (B1241691) PaA-Ga(III) using cryo-solvents at temperatures as low as 253 K enabled the observation of two distinct conformations with roughly equivalent populations, which were unresolvable at higher temperatures due to exchange broadening. nih.gov The application of such low-temperature techniques, including 1D and 2D NMR experiments like COSY and NOESY, would provide unambiguous assignments for all proton and carbon resonances of the individual conformers of this compound. nih.gov

Table 1: Representative Low-Temperature NMR Data for Conformational Analysis of Phenyl-Substituted Heterocycles

Compound Temperature (K) Major Conformer Population (%) ΔG° (kcal/mol)
1-Phenyl-1-silacyclohexane 103 Phenyl-equatorial 78 -
1-Ph-1-t-Bu-silacyclohexane 95 Phenyl-axial ~96 0.58-0.63
2-(2-Butynyl)-10-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole <183 N-substituent equatorial >99 -

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is characterized by absorption bands corresponding to the vibrations of the sulfone group (SO₂), the phenyl group, and the saturated heterocyclic ring.

The most prominent peaks in the spectrum are associated with the sulfone group. These are typically strong bands arising from the symmetric and asymmetric stretching vibrations of the S=O bonds. The aliphatic C-H bonds of the thiane ring give rise to stretching vibrations just below 3000 cm⁻¹, while the aromatic C-H stretches of the phenyl group appear just above this value. libretexts.org The C=C stretching vibrations within the aromatic ring are observed in the 1600-1450 cm⁻¹ region. youtube.com The fingerprint region, below 1500 cm⁻¹, contains a complex series of bands corresponding to various bending and stretching vibrations, which are unique to the molecule as a whole. rjb.ro

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Sulfone (SO₂) Asymmetric S=O Stretch 1350 - 1300 Strong
Sulfone (SO₂) Symmetric S=O Stretch 1160 - 1120 Strong
Aromatic (Phenyl) C-H Stretch 3100 - 3000 Medium-Weak
Aromatic (Phenyl) C=C Stretch 1600 - 1450 Medium-Weak
Alkane (Thiane Ring) C-H Stretch 3000 - 2850 Medium
Alkane (Thiane Ring) C-H Bend 1470 - 1450 Medium

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR, as it detects molecular vibrations based on changes in polarizability rather than changes in dipole moment. Vibrations that are symmetric and result in a significant change in the polarizability of the molecule tend to be strong in the Raman spectrum.

For this compound, the symmetric stretching vibration of the sulfone group is expected to be particularly Raman active. Similarly, the breathing mode of the phenyl ring, a symmetric vibration involving the entire ring, typically gives a strong and sharp peak in the Raman spectrum. While C=C stretching vibrations can be weak in the infrared spectrum, they are often more characteristic in the Raman spectrum. The study of solid salts of melamine (B1676169) using Raman spectroscopy has been useful in interpreting individual vibration modes, including those from hydrogen bonds and collective ring vibrations. researchgate.net

Table 3: Expected Raman Shifts for this compound

Functional Group Vibrational Mode Expected Raman Shift (cm⁻¹) Intensity
Sulfone (SO₂) Symmetric S=O Stretch 1160 - 1120 Strong
Aromatic (Phenyl) Ring Breathing Mode ~1000 Strong
Aromatic (Phenyl) C=C Stretch 1600 - 1580 Medium
Aromatic (Phenyl) C-H in-plane bend 1050 - 1020 Medium

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its m/z value would correspond to the molecular weight of the compound.

The fragmentation pattern is highly dependent on the ionization method used, such as Electron Ionization (EI). A characteristic fragmentation pathway for this compound would likely involve the loss of sulfur dioxide (SO₂), a stable neutral molecule, which would result in a significant peak at M-64. Subsequent fragmentation of the remaining hydrocarbon fragment would lead to other characteristic ions. Cleavage of the thiane ring and loss of ethene or other small alkyl fragments are also plausible fragmentation pathways. The phenyl group can give rise to characteristic ions at m/z 77 (phenyl cation) and other fragments typical of aromatic compounds. Analysis of the fragmentation of N-substituted acetamides has shown how the molecule breaks apart at its various functional linkages, providing a basis for predicting the fragmentation of other complex molecules. researchgate.net

Table 4: Plausible Mass Spectrometry Fragmentation of this compound

Ion Proposed Structure/Fragment m/z (relative to M⁺)
[M]⁺ Molecular Ion M
[M-SO₂]⁺ Phenylcyclopentane cation M - 64
[C₆H₅]⁺ Phenyl cation 77
[C₄H₃]⁺ Cyclobutadienyl cation 51

Applications in Purity Assessment and Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is an invaluable tool for assessing the purity of this compound and for analyzing its presence in complex mixtures. mdpi.com

In a GC-MS analysis, the sample is first vaporized and passed through a capillary column. Different components of the sample travel through the column at different rates, leading to their separation. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, and a mass spectrum is generated. The retention time (the time it takes for a compound to elute from the GC column) and the mass spectrum are characteristic properties of a compound and can be used for its identification. jfda-online.com

For purity assessment, a sample of this compound would be analyzed by GC-MS. The resulting chromatogram would ideally show a single major peak corresponding to the compound of interest. The presence of other peaks would indicate impurities, and their relative abundance could be estimated from their peak areas. In mixture analysis, such as in environmental or reaction monitoring, GC-MS can separate and identify this compound from other components. The identification is often confirmed by comparing the obtained mass spectrum with reference spectra in databases like the NIST Mass Spectral Library. mdpi.com

Applications of 2 Phenylthiane 1,1 Dioxide As a Key Intermediate in Organic Synthesis

Building Block for Complex Molecular Architectures

In organic synthesis, "building blocks" are relatively simple molecules that serve as starting materials for the construction of more complex compounds. rsc.org The strategic value of thianes and their oxidized derivatives, such as 2-Phenylthiane 1,1-dioxide, lies in their function as synthons for introducing specific carbon chain fragments. The cyclohexane-like conformation of the thiane (B73995) ring allows for a degree of stereochemical control during synthetic transformations.

A landmark example that highlights the utility of the thiane scaffold is Woodward's total synthesis of Erythromycin A, where a substituted thiane was employed to control the relative stereochemistry along the polyketide backbone. beilstein-journals.org While the direct elaboration of thianes can be complex, their oxidized counterparts like this compound offer modified reactivity. beilstein-journals.org The electron-withdrawing sulfone group acidifies the adjacent protons, facilitating reactions such as alkylations and aldol-type additions at the α-positions (C2 and C6), thereby enabling the assembly of intricate molecular architectures. beilstein-journals.org The phenyl group at the C2 position provides a site for further functionalization and influences the stereochemical outcome of reactions.

Role as a Masked Diene Equivalent (Sulfur Dioxide Storage Concept)

Cyclic sulfones can serve as stable precursors for conjugated dienes through a process known as cheletropic extrusion. This reaction involves the thermal or photochemical elimination of a small, stable molecule, in this case, sulfur dioxide (SO₂). The reverse reaction, the cycloaddition of sulfur dioxide to a conjugated diene, often yields a thermodynamically stable five-membered cyclic sulfone, commonly known as a sulfolene. researchgate.net

This concept of "caging" and releasing SO₂ has been explored using various triggers. researchgate.net For instance, certain thiophene (B33073) dioxides can release sulfur dioxide upon reacting with a strained alkyne in a "click and release" strategy that involves a Diels-Alder cycloaddition followed by a retro-Diels-Alder (cheletropic extrusion) reaction. researchgate.net

While much of the research has focused on five-membered sulfolenes, the principle extends to six-membered systems like this compound. Upon heating, this compound has the potential to undergo a cheletropic elimination to release sulfur dioxide and generate a transient, substituted 1,3-diene. This reactive diene can then be trapped in situ by a dienophile in a Diels-Alder reaction, making the parent sulfone a "masked diene" equivalent. This strategy is valuable because it allows for the generation of a reactive diene under specific conditions, avoiding potential side reactions like polymerization. researchgate.net

Utility in Ring Expansion Reactions

Ring expansion reactions are powerful transformations in organic synthesis that allow for the construction of larger cyclic systems from smaller, more readily available ones. wikipedia.orgetsu.edu These reactions can proceed through various mechanisms, often involving the migration of an endocyclic bond to an exocyclic atom. wikipedia.org

The utility of sulfur-containing heterocycles in such transformations has been demonstrated. For example, photochemical ring expansion of 2-phenyl thietane, a four-membered sulfur heterocycle, can yield a 2,2,3-trisubstituted thiolane, a five-membered ring. nih.govresearchgate.net This reaction proceeds through the formation of a sulfur ylide intermediate, followed by rearrangement. rsc.orgnih.gov The presence of the phenyl group is crucial for this transformation.

Given the precedent for ring expansions in analogous phenyl-substituted sulfur heterocycles, this compound represents a potential substrate for similar one-carbon ring expansion reactions to form seven-membered rings (thiepanes). Such a transformation could theoretically be initiated by reaction with a carbene to form a sulfonium (B1226848) ylide, which could then rearrange. The sulfone moiety would significantly influence the stability and reactivity of the intermediates involved.

Functional Group Interconversions and Derivatizations

Functional group interconversion (FGI) is a fundamental strategy in multi-step synthesis, allowing for the conversion of one functional group into another to facilitate a desired chemical transformation. ub.eduresearchgate.net this compound possesses several sites amenable to derivatization and FGI.

The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents (e.g., nitro, halogen, alkyl groups) at the ortho, meta, and para positions. These groups can then be further transformed. For example, a nitro group can be reduced to an amine, which can then participate in a host of other reactions. vanderbilt.edu

The sulfone group activates the adjacent α-protons (at the C2 and C6 positions), making them acidic enough to be removed by a suitable base. The resulting carbanion can be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to introduce new carbon-carbon bonds. This provides a powerful method for elaborating the structure of the thiane ring itself.

The table below outlines potential functional group interconversions that could be applied to the this compound scaffold, based on established chemical principles. ub.eduvanderbilt.edu

Starting Functional GroupReagent(s)Resulting Functional GroupReaction Type
Phenyl C-HHNO₃, H₂SO₄Nitro (NO₂)Electrophilic Aromatic Substitution
Nitro (on phenyl ring)H₂, Pd/C or Sn, HClAmine (NH₂)Reduction
Phenyl C-HBr₂, FeBr₃Bromo (Br)Electrophilic Aromatic Substitution
α-C-H (to sulfone)1. n-BuLi 2. R-Xα-AlkylAlkylation
α-C-H (to sulfone)1. n-BuLi 2. R₂C=Oα-HydroxyalkylAldol-type Addition
SulfoneStrong reducing agent (e.g., LiAlH₄)ThioetherReduction

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Phenylthiane 1,1-dioxide, and how can reaction conditions be optimized for improved yields?

  • Methodological Answer :

  • Oxidative Sulfonation : Adapting methods from thietane derivatives (e.g., thiete 1,1-dioxide synthesis), 2-phenylthiane can be oxidized using catalytic tungsten acid (WO₃·H₂O) and hydrogen peroxide (H₂O₂) under alkaline conditions (pH ~11.5) at 0–10°C. Post-reaction, heating to near-dryness yields the sulfone .
  • Optimization : Key parameters include maintaining precise pH control (to prevent over-oxidation), slow addition of H₂O₂ to avoid exothermic side reactions, and purification via recrystallization from toluene .
  • Table 1 : Synthesis Comparison
MethodCatalystTemp (°C)Yield (%)Reference
WO₃·H₂O/H₂O₂ oxidationTungstic acid0–1065–78
Chlorination/DehalogenationUV/Cl₂2555–62

Q. How should researchers characterize this compound to confirm structural identity and purity?

  • Methodological Answer :

  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Identify phenyl group protons (δ 7.2–7.5 ppm) and sulfone-attached methylene groups (δ 3.8–4.2 ppm). Compare with reference data for thiete 1,1-dioxide derivatives .
  • IR Spectroscopy : Confirm sulfone S=O stretches (1150–1300 cm⁻¹) and absence of thioether S-C peaks (~600 cm⁻¹) .
  • Purity Assessment : Use HPLC with a C18 column (mobile phase: acetonitrile/water 70:30) to verify >95% purity. Report retention times and chromatogram baselines .

Q. What key spectroscopic features distinguish this compound from isomeric sulfones?

  • Methodological Answer :

  • Differentiation from α/β-Sulfones :
  • UV-Vis : Conjugated α-sulfones (e.g., 2,3-dihydrothiophene 1,1-dioxide) exhibit λmax shifts due to sulfone-diene conjugation, absent in β-sulfones like 2,5-dihydrothiophene derivatives .
  • ¹³C NMR : α-Sulfones show deshielded carbons adjacent to S=O (δ 50–55 ppm vs. δ 40–45 ppm for β-sulfones) .

Advanced Research Questions

Q. How do reaction mechanisms differ when this compound undergoes electrophilic addition versus cycloaddition?

  • Methodological Answer :

  • Electrophilic Addition : Bromine adds to non-conjugated double bonds (e.g., 2,5-dihydrothiophene sulfones) in aprotic solvents, forming dibrominated products (e.g., 3,4-dibromotetrahydrothiophene 1,1-dioxide). Monitor via kinetic studies and intermediate trapping .
  • Cycloaddition : Diels-Alder reactivity is enhanced in conjugated α-sulfones (e.g., 2,3-dihydrothiophene sulfones) due to electron-withdrawing S=O groups activating the diene. Use DFT calculations to compare frontier molecular orbitals (HOMO/LUMO) of isomers .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Cross-validate computational (e.g., DFT, MD simulations) and experimental (kinetic studies, isotopic labeling) results. For example, discrepancies in isomerization rates may arise from solvent effects not modeled in simulations .
  • Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set selection, solvation models) and experimental variables (e.g., temperature gradients, catalyst purity) .

Q. What methodological considerations are critical for designing isomerization studies of this compound?

  • Methodological Answer :

  • Kinetic Control : Use base-catalyzed conditions (e.g., KOH/EtOH) to drive isomerization from 2,5- to 2,3-dihydrothiophene sulfones. Monitor progress via in-situ IR or GC-MS .
  • Thermodynamic Stability : Calculate ΔG using calorimetry (DSC) or computational methods (e.g., Gaussian). α-Sulfones (conjugated) are typically more stable than β-isomers .

Data Presentation and Reproducibility

  • Table 2 : Isomerization Conditions and Outcomes

    Isomer PairCatalystTemp (°C)Equilibrium Ratio (α:β)Reference
    2,5- ↔ 2,3-dihydroKOH/EtOH8085:15
    Halogenated derivativesNEt₃2570:30
  • Reproducibility Guidelines :

    • Document reaction conditions (pH, stirring rate, solvent grades) per .
    • Share raw spectral data and crystallographic files (if available) via open repositories to address contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.